6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Kinase Selectivity SAR FGFR

This heterocyclic small molecule features a pyrazolo[3,4-d]pyridazin-7-one core, a privileged kinase inhibitor scaffold. Its unique substitution pattern differentiates it from the JAK1-selective isomer JAK-IN-14; minor structural changes ablate or shift kinase profiles. Ideal for matched molecular pair studies, ADME profiling, and as a negative control in JAK1 assays. Supplied for non-human research use only.

Molecular Formula C19H15FN4O
Molecular Weight 334.354
CAS No. 941915-03-3
Cat. No. B2529974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS941915-03-3
Molecular FormulaC19H15FN4O
Molecular Weight334.354
Structural Identifiers
SMILESCC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-5-3-2-4-6-16)18(17)19(25)23(22-13)12-14-7-9-15(20)10-8-14/h2-11H,12H2,1H3
InChIKeyDSPKSCOEOWBRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (941915-03-3): Structural and Pharmacophoric Baseline for Procurement


6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 941915-03-3) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyridazin-7-one core [1]. This core is a recognized privileged scaffold in kinase inhibitor drug discovery, with derivatives reported as potent irreversible BTK and covalent FGFR inhibitors [2]. The compound is supplied for non-human research use only and is characterized by a molecular formula of C19H15FN4O and a molecular weight of 334.35 g/mol [1]. Its specific substitution pattern—a 4-fluorobenzyl group at N6, a methyl group at C4, and a phenyl ring at N1—distinguishes it within the broader pyrazolo[3,4-d]pyridazinone class.

Procurement Risks of In-Class Substitution for 941915-03-3: Why Orthosteric and Allosteric Modifications Matter


In the pyrazolo[3,4-d]pyridazinone class, minor structural modifications can ablate or profoundly shift kinase selectivity profiles. For example, the direct structural isomer JAK-IN-14 (CAS 1973485-06-1), which shares the identical molecular formula (C19H15FN4O) and molecular weight, is a potent and selective JAK1 inhibitor (IC50 <5 µM, >8-fold selective over JAK2/3) . This demonstrates that the specific arrangement of the phenyl, methyl, and fluorobenzyl substituents on the core scaffold is critical for target engagement. Therefore, substituting 6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one with a close analog like 6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955850-90-5) without experimental validation risks a complete loss of any desired biochemical activity, as the position of the fluorophenyl group is reversed .

Quantitative Differentiation Evidence for 6-(4-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one


Differentiation via Kinase Selectivity Space: Class-Level SAR Inference for N1-Phenyl Substitution

A direct head-to-head comparison with close analogs is not available in the public domain. However, class-level SAR from the pyrazolo[3,4-d]pyridazinone FGFR inhibitor series indicates that N1-phenyl substitution (as in 941915-03-3) is a key determinant of kinase inhibition potency, contrasting with N1-(4-fluorophenyl) derivatives. In the canonical FGFR inhibitor series, compounds with an N1-(4-fluorophenyl) group (e.g., compound 10h) achieved potent FGFR1 inhibition (IC50 in low nanomolar range) and significant in vivo tumor growth inhibition (TGI = 91.6% at 50 mg/kg) [1]. This suggests that 941915-03-3, with its distinct N1-phenyl substitution, will occupy a different selectivity and potency profile within the FGFR/kinase space, making it a useful tool compound for probing the chemical biology of this scaffold [1].

Kinase Selectivity SAR FGFR

Physicochemical Differentiation: Computed Lipophilicity and Structural Descriptors vs. N1-(4-Fluorophenyl) Analog

Computed physicochemical properties provide a basis for differentiation when experimental data is lacking. The target compound has a predicted XLogP3-AA of 3.1 [1]. Its close analog, 6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955850-90-5), has an identical molecular formula and heavy atom count but differs only in the position of the fluorine atom on the N1-phenyl ring versus the N6-benzyl group . This positional isomerism results in a different molecular electrostatic potential surface and dipole moment, quantified by distinct InChIKeys (DSPKSCOEOWBRMG-UHFFFAOYSA-N vs. comparator's). These differences predict altered passive membrane permeability, plasma protein binding, and cytochrome P450 interactions, providing a rational basis for selecting 941915-03-3 over the comparator when exploring structure-property relationships (SPR) in this series [1].

Lipophilicity Physicochemical Properties ADME

Differentiation from JAK1-Selective Isomer JAK-IN-14: Structural Evidence for Distinct Target Engagement

The compound 941915-03-3 is a structural isomer of JAK-IN-14 (CAS 1973485-06-1), both sharing the formula C19H15FN4O and molecular weight 334.35 g/mol [1]. JAK-IN-14 is a potent and selective JAK1 inhibitor (IC50 < 5 µM, >8-fold selective over JAK2/3) . The structural rearrangement between the pyrazolo[3,4-d]pyridazinone core (941915-03-3) and the imidazo[1,2-a]pyridin-2-ylamine core (JAK-IN-14) provides direct chemical biology evidence that this specific scaffold topology is a critical determinant of kinase target recognition. This isomer pair thus serves as a powerful chemical probe set for dissecting the contribution of the core heterocycle to kinase selectivity, making 941915-03-3 valuable for negative control or counter-screening experiments against JAK family kinases [1].

Isomer Selectivity JAK1 Kinase Profiling

High-Value Application Scenarios for 6-(4-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Based on Differentiated Evidence


Chemical Biology Probe for Dissecting Kinase Scaffold Selectivity

Procure 941915-03-3 alongside its structural isomer JAK-IN-14 to create a matched molecular pair for chemical genetics studies. As demonstrated in Section 3, the two isomers share identical molecular formula and lipophilicity but differ in core scaffold, resulting in a known selectivity switch (JAK1 inhibition for JAK-IN-14 vs. unknown profile for 941915-03-3). Treating a kinase-dependent cell line panel with both compounds at equimolar concentrations allows precise dissection of phenotype arising from the pyrazolo[3,4-d]pyridazinone scaffold, using JAK-IN-14 as a positive control for JAK1-mediated effects .

Structure-Property Relationship (SPR) Studies for N1-Phenyl vs. N1-(4-Fluorophenyl) Series

Incorporate 941915-03-3 into a parallel medicinal chemistry library to systematically compare the physicochemical and pharmacokinetic properties of N1-phenyl versus N1-(4-fluorophenyl) pyrazolo[3,4-d]pyridazinones. As highlighted in Section 3, the N1-phenyl group is a critical determinant of kinase selectivity in the FGFR inhibitor series. Combining 941915-03-3 with the N1-(4-fluorophenyl) analog (e.g., compound 10h) in a panel of ADME assays (logD, microsomal stability, permeability) will directly quantify the impact of this single-point substitution on drug-like properties, guiding lead optimization efforts .

Negative Control for JAK1-Mediated Inflammation Assays

Use 941915-03-3 as a negative control compound in JAK1-dependent cellular assays (e.g., IL-6-induced STAT3 phosphorylation) to confirm that observed inhibitory effects of JAK-IN-14 are specifically due to its imidazo[1,2-a]pyridine core and not a result of the shared 4-fluorobenzyl or phenyl substituents. This application is directly supported by the isomer differentiation evidence in Section 3, where JAK-IN-14 shows potent JAK1 inhibition (IC50 <5 µM) while the distinct core of 941915-03-3 predicts a lack of significant JAK1 activity, ensuring experimental specificity .

Quote Request

Request a Quote for 6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.